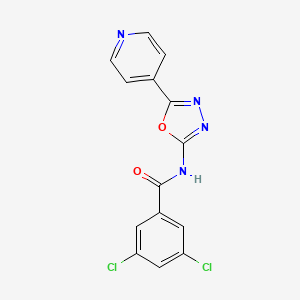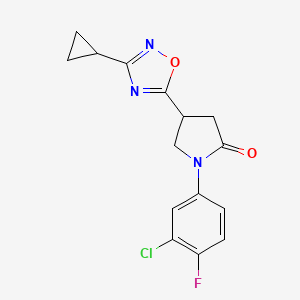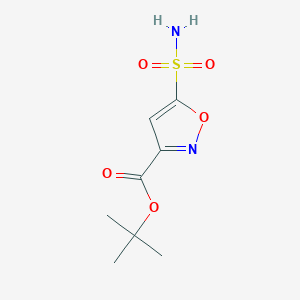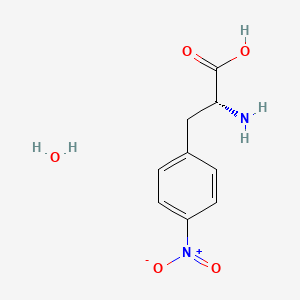![molecular formula C14H17NO5 B2913213 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2089255-23-0](/img/structure/B2913213.png)
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a tert-butoxycarbonyl group, a hydroxy group, and a carboxylic acid group .Chemical Reactions Analysis
The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The hydroxy and carboxylic acid groups could also participate in various chemical reactions typical of these functional groups.科学的研究の応用
Synthesis and Chemical Transformations
Preparation of Indoles and Oxindoles : N-(tert-butoxycarbonyl)anilines are used as precursors for synthesizing N-(tert-butoxycarbonyl)indoles and oxindoles, showcasing the versatility of tert-butoxycarbonyl-protected intermediates in organic synthesis. This method highlights the transformation of dilithiated anilines with dimethylformamide or carbon dioxide, leading to intermediates that can be easily converted to the desired products (Clark et al., 1991).
Catalysis in Oxidation Reactions : The tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a derivative of the compound of interest, acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, underlining the compound's potential in facilitating selective oxidation processes without affecting non-allylic alcohols (Shen et al., 2012).
Biosynthesis and Environmental Applications
Biotechnological Routes to Green Chemicals : The synthesis and functionalization of compounds containing tert-butoxycarbonyl groups are explored in the context of creating biobased building blocks for polymer synthesis. This includes the conversion of common metabolites to valuable chemicals, demonstrating the environmental and sustainable applications of such compounds (Rohwerder & Müller, 2010).
Novel Reagents and Methodologies in Organic Synthesis : The use of tert-butoxycarbonylation reagents for protecting acidic proton-containing substrates showcases the compound's role in the development of novel synthetic routes, offering chemoselective protection under mild conditions (Saito et al., 2006).
Advanced Materials and Drug Synthesis
Derivatives in Antibiotic Development : Derivatives of the compound, specifically tert-butoxycarbonyl-3-hydroxymethylceph-2-em-4-carboxylic acid, serve as intermediates in the synthesis of new antibiotic derivatives, highlighting its importance in the development of medicinal chemistry and pharmacological applications (Veinberg et al., 1996).
Copolymers and Drug Delivery Systems : The synthesis of degradable polycarbonates derived from dihydroxybutyric acid, for which tert-butyloxycarbonyl-protected intermediates might be precursors, exemplifies the compound's application in creating biocompatible materials for potential use in drug delivery systems (Tsai et al., 2016).
作用機序
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds until the desired point in the synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amines is widespread in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific amine it is protecting and the context of its use.
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for the controlled addition and removal of functional groups, enabling the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group, on the other hand, requires the presence of a strong acid . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the reaction environment.
特性
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-9-5-4-6-11(16)8(9)7-10(15)12(17)18/h4-6,10,16H,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUDXLXCBARSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2913138.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2913142.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2913145.png)
![9-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2913146.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2913149.png)
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2913150.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2913152.png)